One study [] investigated the compound's potential as a cannabinoid receptor ligand. Cannabinoid receptors are involved in various physiological processes, and their modulation can be relevant for therapeutic purposes. The study found that the compound exhibited weak binding affinity to the CB1 receptor, one of the main cannabinoid receptors in the central nervous system. However, further research is needed to explore its potential therapeutic applications and optimize its binding affinity.
Currently, the available scientific literature on [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is limited. More research is necessary to:
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a nitrophenyl group and an acrylate moiety. Its molecular formula is C₁₄H₁₆N₂O₄, and it has a molecular weight of 276.29 g/mol . This compound is recognized for its potential applications in medicinal chemistry due to the presence of the nitrophenyl group, which can enhance biological activity.
There is no current information regarding the mechanism of action of this compound.
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate exhibits notable biological activity that may include anti-inflammatory and analgesic properties. The nitrophenyl substitution is often associated with enhanced interaction with biological targets, making this compound a candidate for further pharmacological studies. Preliminary studies suggest that it may influence neurotransmitter systems or exhibit effects on pain pathways .
The synthesis of [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate can be achieved through several methods:
These methods allow for the generation of the compound in a laboratory setting, facilitating its study and application in various fields .
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate has potential applications in:
The compound's unique structure allows for modifications that could lead to derivatives with enhanced properties or novel activities .
Interaction studies are crucial for understanding how [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate interacts with biological systems. Research indicates that compounds with similar structures may interact with various receptors and enzymes, influencing pathways such as:
Such studies are essential for elucidating the pharmacodynamics and pharmacokinetics of this compound .
Several compounds share structural similarities with [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-nitrophenyl)pyrrolidine | Pyrrolidine ring with nitrophenyl substitution | Simpler structure; lacks acrylate |
4-nitrobenzoic acid | Aromatic ring with nitro group | No nitrogen-containing ring; different reactivity |
N-(4-nitrophenyl)glycine | Amino acid derivative with nitrophenyl | Contains an amino acid backbone; different biological profile |
Irritant;Environmental Hazard